molecular formula C24H27NO4 B11591575 N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide

N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B11591575
M. Wt: 393.5 g/mol
InChI Key: MMLYJNMQWBVBNG-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that features a furan ring, a methoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The furan ring and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The acetamide moiety can also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(furan-2-yl)-3-(2-hydroxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide
  • N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-hydroxyphenyl)methyl]acetamide
  • N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)ethyl]acetamide

Uniqueness

N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H27NO4/c1-18(26)25(17-19-10-12-20(27-2)13-11-19)15-14-22(24-9-6-16-29-24)21-7-4-5-8-23(21)28-3/h4-13,16,22H,14-15,17H2,1-3H3

InChI Key

MMLYJNMQWBVBNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC(C1=CC=CC=C1OC)C2=CC=CO2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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